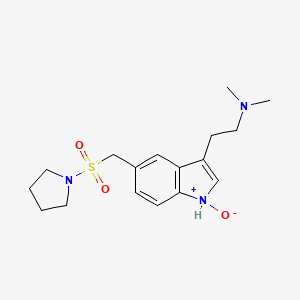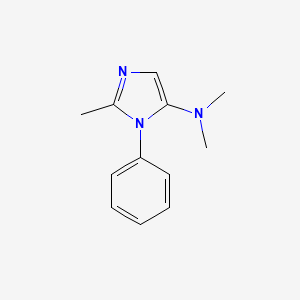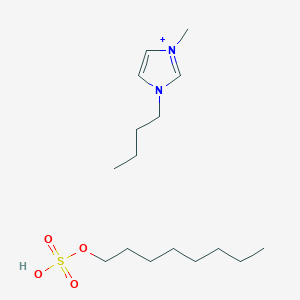
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate is a halogen-free ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound behaves as a surfactant when the critical micelle concentration is above 0.031M .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. The second step involves the anion exchange reaction with octyl hydrogen sulfate to form the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated products, while substitution reactions may yield different substituted imidazolium compounds .
Scientific Research Applications
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate has a wide range of scientific research applications, including:
Medicine: It is being explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: It is used as a surfactant and in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate involves its interaction with molecular targets and pathways. For example, it can chemically etch the surface structure of nickel foams to form metal-organic thin films in situ. This process involves the anion HSO4- chemically etching the nickel foam surface to provide bivalent nickels (Ni2+), which then form a coating on the surface .
Comparison with Similar Compounds
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium acetate: Known for its ability to dissolve and fractionate lignocellulosic biomass.
1-Butyl-3-methylimidazolium chloride: Used in various chemical reactions and as a precursor for other ionic liquids.
The uniqueness of this compound lies in its specific combination of properties, such as its surfactant behavior and its ability to form metal-organic thin films .
Properties
Molecular Formula |
C16H33N2O4S+ |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate |
InChI |
InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1; |
InChI Key |
KIDIBVPFLKLKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)O.CCCCN1C=C[N+](=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
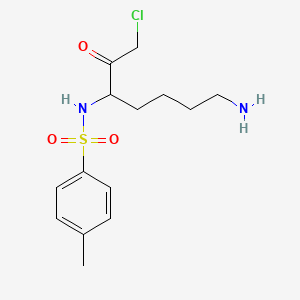
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
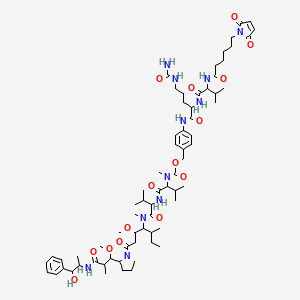
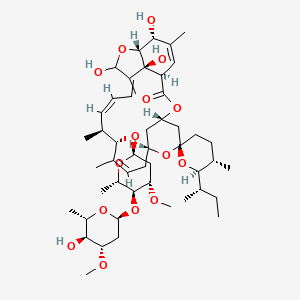
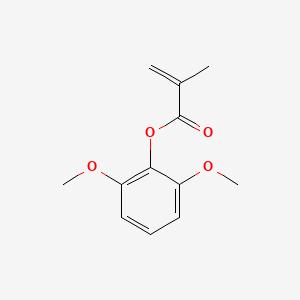
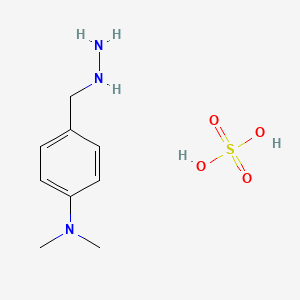
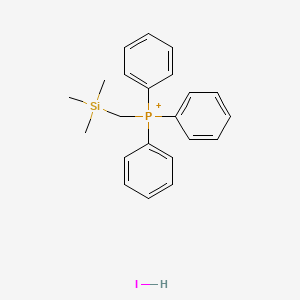
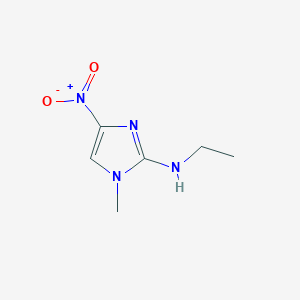
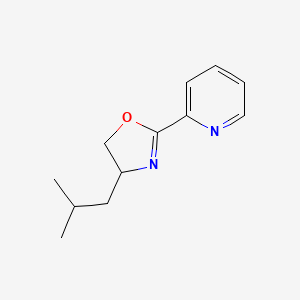
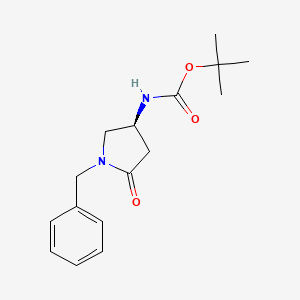
![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)
